molecular formula C17H16F3N3O B5501980 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 124444-77-5

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5501980
CAS RN: 124444-77-5
M. Wt: 335.32 g/mol
InChI Key: TXIRGEIUXFTVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that acts as a serotonin receptor agonist, and it has been used in scientific research for studying the mechanisms of action of serotonin in the brain.

Mechanism of Action

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are involved in the regulation of mood, anxiety, and cognition. 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine binds to these receptors and activates them to a lesser extent than serotonin, which is the endogenous ligand. This leads to a modulation of the serotonergic system and the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been found to have a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce feelings of euphoria, relaxation, and increased sociability in some users. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for use in lab experiments. It is a selective and potent agonist for the 5-HT1A and 5-HT2A receptors, which makes it useful for studying the effects of serotonin on behavior and neurotransmitter release. It is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several limitations, including its potential for inducing adverse effects in animal models and its limited selectivity for other serotonin receptor subtypes.

Future Directions

There are several future directions that could be explored in the study of 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is the development of more selective and potent agonists for the 5-HT1A and 5-HT2A receptors. Another area of interest is the investigation of the effects of 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, the use of 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine in combination with other psychoactive compounds could provide insights into the interactions between different neurotransmitter systems in the brain.

Synthesis Methods

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized from 1-(3-pyridinyl) piperazine and 3-(trifluoromethyl) benzaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate and a catalyst such as palladium on carbon. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been used in scientific research to study the mechanisms of action of serotonin in the brain. It has been found to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been used in animal models to study the effects of serotonin on behavior and neurotransmitter release.

properties

IUPAC Name

pyridin-3-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)14-4-1-5-15(11-14)22-7-9-23(10-8-22)16(24)13-3-2-6-21-12-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIRGEIUXFTVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154384
Record name Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)-

CAS RN

124444-77-5
Record name Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.